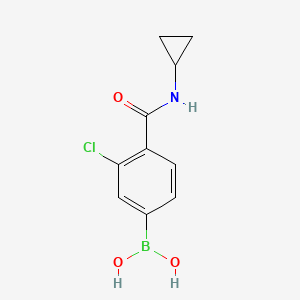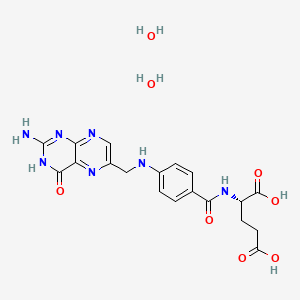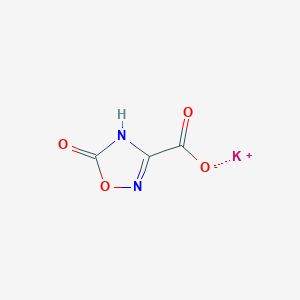
(2-Methyl-2H-indazol-6-yl)boronic acid
Overview
Description
“(2-Methyl-2H-indazol-6-yl)boronic acid” is a chemical compound with the empirical formula C8H9BN2O2 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . The molecular weight of this compound is 175.98 .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-2H-indazol-6-yl)boronic acid” is represented by the SMILES stringCn1cc2ccc(cc2n1)B(O)O . This indicates that the molecule contains a boronic acid group attached to the 6th position of a 2-methyl-2H-indazole ring . Physical And Chemical Properties Analysis
“(2-Methyl-2H-indazol-6-yl)boronic acid” is a solid substance with a melting point of 105-110 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis
“(2-Methyl-2H-indazol-6-yl)boronic acid” is an organoboronic acid, a type of compound that is widely used in organic synthesis . Organoboronic acids are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. This makes “(2-Methyl-2H-indazol-6-yl)boronic acid” potentially useful in the synthesis of a wide range of organic compounds.
Pharmaceutical Research
Indazole derivatives, including “(2-Methyl-2H-indazol-6-yl)boronic acid”, have been found to exhibit a variety of biological activities . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that “(2-Methyl-2H-indazol-6-yl)boronic acid” could potentially be used in the development of new anticancer drugs.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that boronic acids, such as (2-methyl-2h-indazol-6-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of various biologically active compounds, suggesting that the compound could interact with a broad range of molecular targets.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids are known to undergo transmetalation, a process where they transfer their organic group to a metal catalyst . This process is crucial for the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Pharmacokinetics
It is known that boronic acids are generally well-absorbed and can distribute throughout the body due to their relatively small size and polar nature . The metabolism and excretion of (2-Methyl-2H-indazol-6-yl)boronic acid would likely depend on the specific context of its use and the presence of other compounds.
Action Environment
The action, efficacy, and stability of (2-Methyl-2H-indazol-6-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other compounds . Furthermore, the compound’s efficacy could be influenced by the specific biological environment in which it is used.
properties
IUPAC Name |
(2-methylindazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBVQWCMHPPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(C=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659958 | |
| Record name | (2-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2H-indazol-6-yl)boronic acid | |
CAS RN |
1001907-57-8 | |
| Record name | B-(2-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2H-indazole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)





![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
